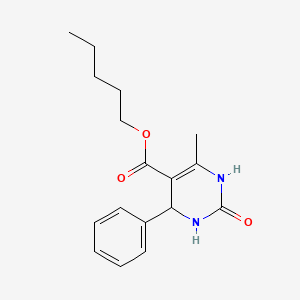

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by:

- A pentyl ester group at position 3.

- A methyl substituent at position 4.

- A phenyl ring at position 2.

- A 2-oxo moiety in the tetrahydropyrimidine core.

DHPMs are synthesized via the Biginelli reaction and are known for diverse bioactivities, including enzyme inhibition and antitumor effects .

Properties

IUPAC Name |

pentyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-3-4-8-11-22-16(20)14-12(2)18-17(21)19-15(14)13-9-6-5-7-10-13/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLLGXLQFHFDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385856 | |

| Record name | STK364061 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5468-30-4 | |

| Record name | STK364061 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid (TsOH) and can be promoted using microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Biginelli reaction conditions to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and the development of more efficient catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ester Group Variations

Methyl and Ethyl Esters

- Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

- Exhibited 99% inhibition of thymidine phosphorylase (IC₅₀ = 424.1 ± 0.9 µM).

- Shorter ester chain may enhance metabolic stability but reduce membrane permeability compared to pentyl.

- Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-... (): Melting point: 210–213°C, indicating higher crystallinity than methyl/pentyl analogs.

Pentyl Ester (Target Compound)

- The longer alkyl chain increases lipophilicity (predicted logP > methyl/ethyl analogs), favoring passive diffusion across biological membranes.

- Potential trade-offs: Improved absorption vs. susceptibility to esterase-mediated hydrolysis.

Substituent Modifications at Position 4

Phenyl Ring Derivatives

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... 2-Thioxo substitution alters hydrogen-bonding capacity compared to 2-oxo .

- Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-... ():

- Bromine’s steric bulk may hinder enzyme binding but improve halogen-bonding interactions.

Fluorophenyl Analogs ():

- Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-... : Melting point = 210–213°C ; IC₅₀ data unavailable.

- Fluorine’s electron-withdrawing effects enhance metabolic stability and aromatic interactions.

Core Modifications: 2-Oxo vs. 2-Thioxo

Enzyme Inhibition

Physicochemical Properties

| Compound | Melting Point (°C) | Substituent Effects |

|---|---|---|

| Methyl 6-methyl-2-oxo-4-phenyl-... | Not reported | High crystallinity due to short ester |

| Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-... | 210–213 | Fluorine enhances stability |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... | Not reported | Hydroxyl increases polarity |

| Pentyl 6-methyl-2-oxo-4-phenyl-... | Predicted lower | Long ester reduces crystal packing |

Biological Activity

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on available research.

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Appearance : White crystalline powder

- Melting Point : 206°C - 210°C

- Purity : ≥ 98%

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antibacterial Properties : Studies have demonstrated that this compound has significant antibacterial effects against various strains of bacteria. The presence of the phenyl group enhances its interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth.

- Antitubercular Activity : The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis. This suggests its potential as a candidate for developing new antitubercular drugs.

- Antioxidant Effects : Research has indicated that compounds in this class may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with specific enzymes or receptors in microbial cells.

- Modulation of metabolic pathways associated with bacterial growth and survival.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing various aldehydes and ketones to form the tetrahydropyrimidine structure.

- Esterification : Converting carboxylic acids to esters to obtain the final product.

Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial efficacy of several derivatives of tetrahydropyrimidines including pentyl 6-methyl derivatives. The results showed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Bacteria |

|---|---|

| Pentyl 6-methyl derivative | Effective against E. coli and S. aureus |

| Control (Standard Antibiotics) | Higher efficacy but with more side effects |

Study 2: Antitubercular Properties

In another research effort focused on tuberculosis treatment options, pentyl 6-methyl derivatives were tested against Mycobacterium tuberculosis strains. The findings revealed a notable reduction in bacterial viability at certain concentrations.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30% |

| 50 | 60% |

| 100 | 85% |

Q & A

Basic: What are the standard synthetic routes for preparing Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in laboratory settings?

The compound is typically synthesized via a modified Biginelli reaction, involving a one-pot condensation of benzaldehyde, pentyl acetoacetate, and urea derivatives under acidic conditions. Key steps include:

- Cyclocondensation : Heating at reflux (80–100°C) in ethanol or methanol with catalytic HCl or acetic acid to form the tetrahydropyrimidine ring .

- Esterification : Substitution of the ester group (e.g., methyl to pentyl) via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to enhance regioselectivity and yield in the synthesis of this compound?

Regioselectivity and yield improvements rely on:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing side reactions like enol tautomerization .

- Catalyst choice : Lewis acids (e.g., Yb(OTf)₃) or ionic liquids (e.g., [BMIM]BF₄) enhance cyclization efficiency by lowering activation energy .

- Temperature control : Microwave-assisted synthesis (100–120°C, 30 min) reduces decomposition and improves yields by 15–20% compared to conventional heating .

- In situ monitoring : Use of FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Basic: What spectroscopic techniques are recommended for confirming the structure and purity of this tetrahydropyrimidine derivative?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl at C4, methyl at C6) via characteristic shifts: C5-COOR (~165 ppm), C2=O (~170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the tetrahydropyrimidine ring) .

- HPLC-MS : Validates purity (>98%) and detects trace by-products (e.g., open-chain intermediates) using C18 columns and ESI+ ionization .

Advanced: What strategies are employed to resolve contradictions in biological activity data across studies involving similar tetrahydropyrimidine derivatives?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions:

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., methyl vs. pentyl esters) to isolate the impact of lipophilicity on membrane permeability .

- Standardized assays : Replicate studies under controlled conditions (e.g., MIC for antimicrobial activity using CLSI guidelines) to minimize variability .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Advanced: How can computational methods like molecular docking elucidate the mechanism of action of this compound?

- Target prediction : Pharmacophore modeling (e.g., Schrödinger Phase) identifies potential targets (e.g., COX-2, DHFR) based on steric/electronic complementarity .

- Docking simulations : AutoDock Vina or Glide predicts binding modes; for example, the pentyl ester may occupy hydrophobic pockets in enzyme active sites .

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key interactions (e.g., H-bonds with catalytic residues) .

- QSAR models : Relate substituent properties (logP, polar surface area) to bioactivity, guiding lead optimization .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological potential?

- Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram+/− bacteria (e.g., S. aureus, E. coli) .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ quantification at 517 nm) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced: What analytical challenges arise in characterizing the degradation products of this compound under physiological conditions?

- Hydrolysis : Ester cleavage in PBS (pH 7.4, 37°C) generates 6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carboxylic acid. LC-MS/MS (MRM mode) tracks degradation kinetics .

- Oxidative products : UPLC-QTOF identifies metabolites (e.g., hydroxylated phenyl rings) in liver microsome assays .

- Stability studies : Accelerated thermal analysis (TGA/DSC) predicts shelf-life; decomposition onset >150°C indicates room-temperature stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.